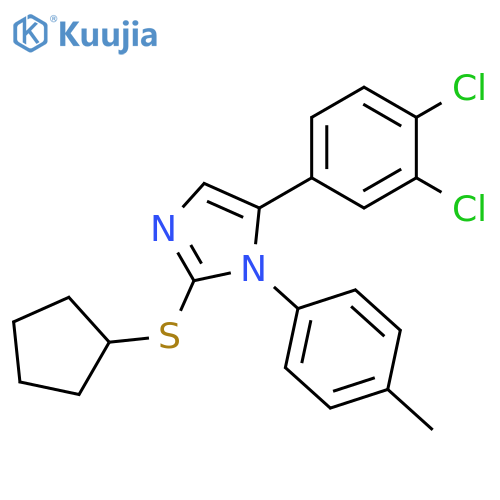Cas no 1207008-38-5 (2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole)

1207008-38-5 structure
商品名:2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole
- AKOS024477032
- 1207008-38-5
- F2964-1242
- 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
- 2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazole
- 2-(Cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
-
- インチ: 1S/C21H20Cl2N2S/c1-14-6-9-16(10-7-14)25-20(15-8-11-18(22)19(23)12-15)13-24-21(25)26-17-4-2-3-5-17/h6-13,17H,2-5H2,1H3
- InChIKey: IUNCZAXPEMWHCH-UHFFFAOYSA-N
- ほほえんだ: C1(SC2CCCC2)N(C2=CC=C(C)C=C2)C(C2=CC=C(Cl)C(Cl)=C2)=CN=1
計算された属性
- せいみつぶんしりょう: 402.0724252g/mol
- どういたいしつりょう: 402.0724252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 7.1
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 583.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 2.20±0.70(Predicted)
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2964-1242-20μmol |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 20μl |
$79.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-50mg |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 50mg |
$160.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-5mg |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 5mg |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-10μmol |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-4mg |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-75mg |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 75mg |
$208.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-25mg |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 25mg |
$109.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-3mg |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-20mg |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 20mg |
$99.0 | 2023-04-29 | |
| Life Chemicals | F2964-1242-2μmol |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole |
1207008-38-5 | 90%+ | 2μl |
$57.0 | 2023-04-29 |
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1207008-38-5 (2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
